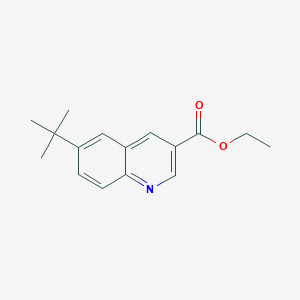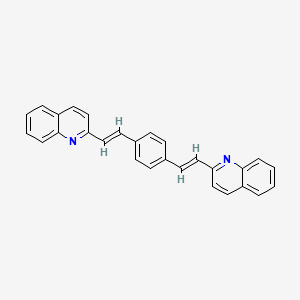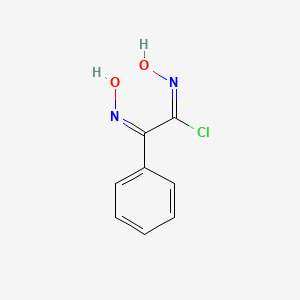
(1E,2Z)-N-hydroxy-2-(hydroxyimino)-2-phenylethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride is a synthetic organic compound that belongs to the class of imines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-hydroxy-2-phenylethanecarbonimidoyl chloride with hydroxylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors can provide insights into biological pathways and mechanisms.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, (Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride can be utilized in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and versatility make it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Additionally, the phenylethanecarbonimidoyl group may interact with hydrophobic pockets in proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-hydroxy-2-phenylethanecarbonimidoyl chloride
- N-hydroxyimino-2-phenylethanecarbonimidoyl chloride
- 2-phenylethanecarbonimidoyl chloride
Uniqueness
(Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride is unique due to the presence of both hydroxyimino and phenylethanecarbonimidoyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. Its specific stereochemistry (Z,2E) also contributes to its distinct properties and reactivity.
Eigenschaften
Molekularformel |
C8H7ClN2O2 |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
(1E,2Z)-N-hydroxy-2-hydroxyimino-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C8H7ClN2O2/c9-8(11-13)7(10-12)6-4-2-1-3-5-6/h1-5,12-13H/b10-7-,11-8+ |
InChI-Schlüssel |
FARFIAJORVWDPE-BDLVGCLISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(=N\O)/Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)
![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)

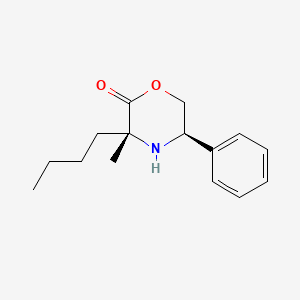
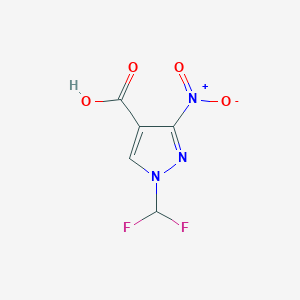

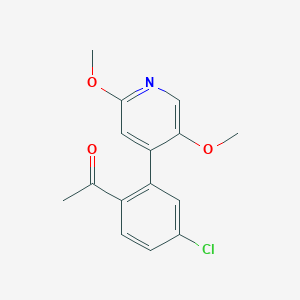
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)
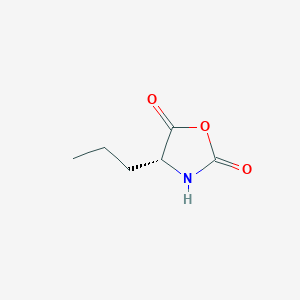
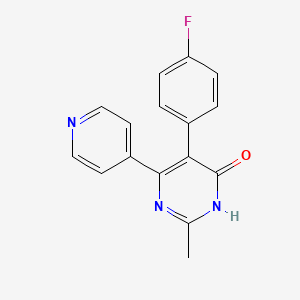
![(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714541.png)
